N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-[4-(2-methylpropyl)phenyl]propanamide
Description
N-({1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-[4-(2-methylpropyl)phenyl]propanamide is a structurally complex small molecule featuring:
- A 1,2,3-triazole core, synthesized via click chemistry, serving as a rigid linker to enhance metabolic stability .
This compound’s design integrates heterocyclic and peptidomimetic elements, suggesting applications in medicinal chemistry, particularly for targeting enzymes or receptors where triazole and pyrrolidinone motifs are prevalent (e.g., protease inhibitors or kinase modulators).
Properties
IUPAC Name |
N-[[1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]triazol-4-yl]methyl]-2-[4-(2-methylpropyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O2/c1-20(2)13-22-9-11-25(12-10-22)21(3)28(35)29-15-26-19-33(31-30-26)18-24-14-27(34)32(17-24)16-23-7-5-4-6-8-23/h4-12,19-21,24H,13-18H2,1-3H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUWONGFKXUNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-[4-(2-methylpropyl)phenyl]propanamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring, a pyrrolidine moiety, and a propanamide group. Its molecular formula is , with a molecular weight of approximately 378.52 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing triazole rings have shown significant antimicrobial properties against various pathogens.
- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Neurological Effects : The pyrrolidine structure may contribute to neuroprotective effects or modulation of neurotransmitter systems.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, affecting cell viability and proliferation.
- Interaction with DNA/RNA : Potential interactions with nucleic acids could disrupt replication and transcription processes in pathogenic organisms or cancer cells.
In Vitro Studies
In vitro studies have assessed the compound's efficacy against various cancer cell lines and microbial strains. For example:
These results indicate a promising profile for further development as an anticancer or antimicrobial agent.
In Vivo Studies
Preclinical studies in animal models have explored the compound's pharmacokinetics and therapeutic effects. Notable findings include:
- Dose-dependent efficacy in reducing tumor size in xenograft models.
- Minimal toxicity , suggesting a favorable safety profile for therapeutic use.
Case Studies
A case study involving the use of related compounds in treating neurodegenerative diseases highlighted the potential of triazole derivatives in modulating neuroinflammation and protecting neuronal cells from apoptosis. The study reported significant improvements in behavioral assessments and histological evaluations post-treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally or functionally related molecules is provided below.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound uniquely combines a 5-oxopyrrolidinone with a 1,2,3-triazole, distinguishing it from 1,2,4-triazole derivatives (e.g., A1) . The pyrrolidinone may enhance solubility compared to purely aromatic analogs (e.g., benzyl-piperidine in ).
Synthesis Strategies :
- Triazole formation in the target compound likely employs click chemistry , a robust method for regioselective 1,2,3-triazole synthesis, as seen in . This contrasts with classical cycloadditions or acylation routes used in other propanamide derivatives .
Biological Implications: While direct activity data are absent, 1,2,3-triazole-containing compounds (e.g., ) often exhibit antifungal or anti-inflammatory properties. The isobutylphenyl group aligns with lipophilic pharmacophores in antimicrobial agents, suggesting possible broad-spectrum activity .
Limitations and Gaps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
